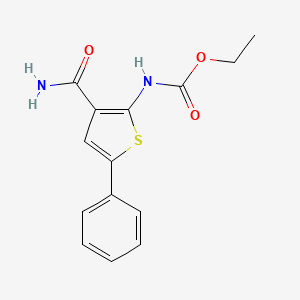![molecular formula C14H13N3O2 B2540087 2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 766520-26-7](/img/structure/B2540087.png)
2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in various ways. For instance, one method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones . Another approach involves the reaction of amidine or guanidine derivatives with a variety of 1,3-dielectrophilic three-carbon units such as α, β -unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula: C6H6N4O. It has a molecular weight of 150.1380 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Pyrimidines have been found to exhibit a range of chemical reactions. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 150.1380 . More specific properties such as melting point, boiling point, solubility, and others are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Antiglycation Potential
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: derivatives have been synthesized and evaluated for their antiglycation activity . Glycation, a process where sugar molecules react with amino groups in proteins, leads to the formation of advanced glycation end-products (AGEs). These AGEs are implicated in diabetic complications such as retinopathy, neuropathy, and atherosclerosis. The synthesized compounds demonstrated potent antiglycation activity, making them promising candidates for antidiabetic drug development.
Antiproliferative Activity
The compound 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole belongs to a class of heterocyclic compounds. While the specific antiproliferative activity of this compound has not been directly reported, related pyrazolo[4,3-c]pyridine derivatives have shown antiproliferative effects . Further investigation is warranted to explore its potential in inhibiting cell proliferation.
Corrosion Protection
In a different context, the 2-methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivative has been studied for its inhibitory properties against steel acid corrosion . Although this compound differs slightly from the one , it highlights the broader utility of pyrazolo[1,5-a]pyrimidin-7-ol derivatives in materials science.
Direcciones Futuras
Pyrimidines and their derivatives have attracted a great deal of attention in medicinal chemistry due to their significant pharmacological properties . Future research could focus on the development of new pyrimidines as anti-inflammatory agents, as well as exploring their potential in other therapeutic areas .
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-7-14(18)17-13(15-9)8-11(16-17)10-5-3-4-6-12(10)19-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMQKNRFRYSMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

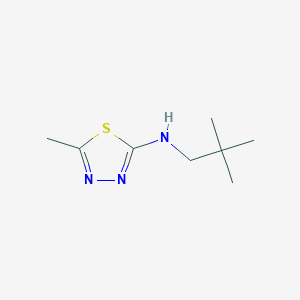
![5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2540008.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2540011.png)

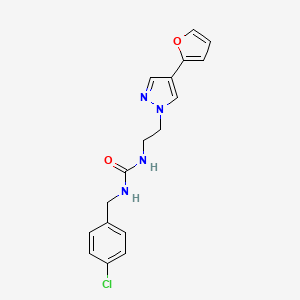

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2540017.png)
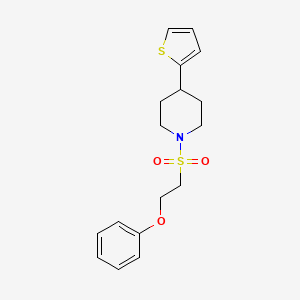

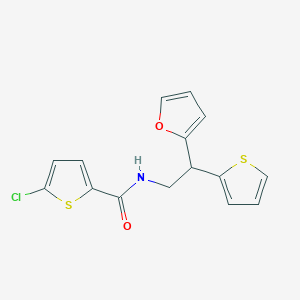
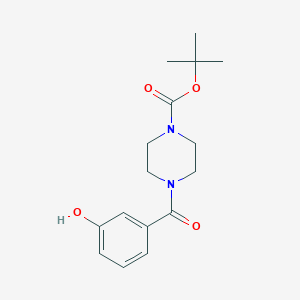
![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/no-structure.png)
![2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2540026.png)
